molecular formula C21H25ClN2O3S B5212918 N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide

Cat. No. B5212918
M. Wt: 421.0 g/mol
InChI Key: DBNXSSVPNKYUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide, also known as AZ-23, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively, with promising results in various research areas.

Mechanism of Action

The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of inflammatory pathways. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells, and its inhibition by N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide can lead to cell death. Inflammation is also regulated by various pathways, and N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been shown to modulate these pathways, leading to a reduction in inflammation.
Biochemical and physiological effects:
N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the research area. In cancer research, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been shown to reduce inflammation and pain. In infectious disease research, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been shown to have antibacterial activity against various bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide in lab experiments include its well-defined structure, high purity, and availability. However, the limitations of using N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide. In cancer research, further studies are needed to determine the efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide as a potential cancer treatment and to understand its mechanism of action. In inflammation research, further studies are needed to determine the potential of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide as a treatment for inflammatory diseases. In infectious disease research, further studies are needed to determine the full spectrum of antibacterial activity of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide and its potential as a treatment for bacterial infections.
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide is a sulfonamide derivative that has shown promising results in various research areas. Its potential therapeutic applications in cancer, inflammation, and infectious diseases make it an interesting compound for further study. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 6-aminocaproic acid to form N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide. The final product is obtained after purification and characterization.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been studied for its potential therapeutic applications in various research areas, including cancer, inflammation, and infectious diseases. In cancer research, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has shown promising results as an inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors. Inflammation research has also shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been studied as a potential antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-19-10-12-20(13-11-19)28(26,27)24(16-18-8-4-3-5-9-18)17-21(25)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNXSSVPNKYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide

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